molecular formula C10H11ClN2O B3337448 1-(2-Chlorophenyl)-3-cyclopropylurea CAS No. 64393-05-1

1-(2-Chlorophenyl)-3-cyclopropylurea

Cat. No.: B3337448
CAS No.: 64393-05-1
M. Wt: 210.66 g/mol
InChI Key: KOMUOBBMWOSPEZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-cyclopropylurea is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

1-(2-Chlorophenyl)-3-cyclopropylurea has been studied for its potential as an enzyme inhibitor. It was tested for anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase. Additionally, its potential as a sensing probe for determining toxic metals like mercury using spectrofluorimetric techniques has been explored (Rahman et al., 2021).

Crystal Structure Analysis

The crystal structure of compounds related to this compound, like cyproconazole and 3-Acetyl-1-(3-chlorophenyl)thiourea, has been determined, providing insights into their molecular conformation and interactions. These studies are crucial for understanding the physical and chemical properties of such compounds (Kang et al., 2015; Shahwar et al., 2012).

Catalytic Applications

Cyclopropenium ion, related to this compound, has been used as an efficient organocatalyst for the Beckmann rearrangement of various ketoximes to amides/lactams. This represents a novel application of aromatic cation-based catalysis (Srivastava et al., 2010).

Preparation of Chiral Intermediates

The compound has been used in the preparation of chiral intermediates for drug synthesis. For instance, a practical enzymatic process was developed for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for synthesizing Ticagrelor, an acute coronary syndrome treatment (Guo et al., 2017).

Synthesis of Pharmaceutical Compounds

Its derivatives have been synthesizedand explored for potential pharmaceutical applications. Studies include the synthesis of (2-chlorophenyl)(phenyl)methanones and 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, which are important for developing novel medicinal compounds (Mahdi et al., 2011; Saeed & Parvez, 2005).

Metabolite Monitoring in Human Urine

The compound has been involved in studies for monitoring pyrethroid metabolites in human urine. This is crucial for understanding the metabolic pathways and potential toxicological impacts of synthetic pyrethroids in humans (Arrebola et al., 1999).

Anticancer and Antituberculosis Research

There has been research into the synthesis of derivatives of this compound for anticancer and antituberculosis studies. These studies highlight the compound's potential in developing treatments for critical health issues (Mallikarjuna et al., 2014).

Crystal Structure Characterization in Organic Chemistry

The crystal structure characterization of derivatives of this compound has been a focus in organic chemistry, aiding in the understanding of molecular interactions and stability (Wu et al., 2015).

Metabolism Studies in Agriculture

Studies on the metabolism of similar compounds in agricultural contexts, such as in cotton, provide insights into environmental and biological interactions of these chemicals (Tanaka et al., 1972).

Properties

IUPAC Name

1-(2-chlorophenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-10(14)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMUOBBMWOSPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357216
Record name Urea, N-(2-chlorophenyl)-N'-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64393-05-1
Record name Urea, N-(2-chlorophenyl)-N'-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chlorophenyl)-3-cyclopropylurea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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